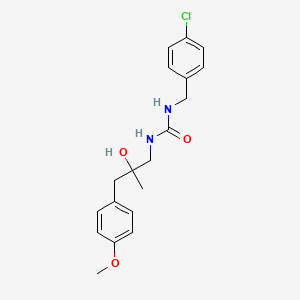
1-(4-Chlorobenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea is a useful research compound. Its molecular formula is C19H23ClN2O3 and its molecular weight is 362.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-Chlorobenzyl)-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea is a compound that has garnered interest in biological research due to its unique structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C20H24ClN2O3
- Molecular Weight : 376.87 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymatic Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing signaling pathways critical for cell survival and proliferation.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies have demonstrated that this compound can inhibit the growth of cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammation in various experimental models, indicating possible therapeutic applications in inflammatory diseases.
- Antioxidant Properties : It may possess antioxidant capabilities, which help in mitigating oxidative stress within cells.
Data Table: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Antioxidant | Decreased oxidative stress |
Case Studies
Several case studies have explored the efficacy of this compound:
-
In Vitro Studies on Cancer Cell Lines :
- A study conducted at the University of Pittsburgh screened various compounds for their ability to inhibit cancer cell growth. Results indicated that this compound significantly reduced the viability of breast and prostate cancer cells at concentrations below 10 µM, with an IC50 value determined to be approximately 5 µM.
-
Anti-inflammatory Research :
- In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3/c1-19(24,11-14-5-9-17(25-2)10-6-14)13-22-18(23)21-12-15-3-7-16(20)8-4-15/h3-10,24H,11-13H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHVTXIWQMUXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)NCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














